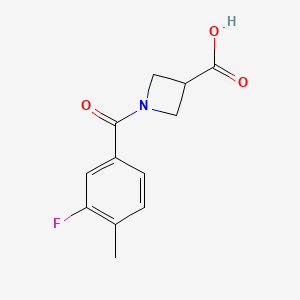

1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid

Description

1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid is a synthetic azetidine derivative characterized by a 3-fluoro-4-methylbenzoyl group attached to the nitrogen atom of the azetidine ring and a carboxylic acid moiety at the 3-position. Azetidine-3-carboxylic acid derivatives are widely explored in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability . The fluorine and methyl substituents on the benzoyl group likely influence lipophilicity, electronic properties, and steric interactions, making this compound a candidate for modulating sphingosine-1-phosphate (S1P) receptors or other biological targets .

Properties

IUPAC Name |

1-(3-fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-7-2-3-8(4-10(7)13)11(15)14-5-9(6-14)12(16)17/h2-4,9H,5-6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZPDLQRMZFSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₂H₁₂FNO₃

- Molecular Weight : 237.23 g/mol

- CAS Number : 1409888-26-1

The compound features a unique azetidine structure, which is a four-membered nitrogen-containing heterocycle, known for its diverse biological activities .

Anticancer Potential

Research indicates that azetidine derivatives, including this compound, can exhibit significant anticancer properties. A study evaluated various azetidine amides for their ability to inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. The results showed that while the compound demonstrated sub-micromolar potency in vitro, its cellular activity was limited due to poor membrane permeability associated with the carboxylate group .

Table 1: In Vitro Activity Against Cancer Cell Lines

| Compound | Cell Line | EC50 (μM) | IC50 (μM) |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | >10 | 0.77 |

| Other Azetidine Analogues | MDA-MB-468 (Breast Cancer) | 2.9 | 0.66 |

The data suggests that modifications to the azetidine structure can enhance cellular uptake and efficacy against cancer cells. For example, methyl esters of carboxylic acids showed improved cellular activities compared to their acid counterparts due to enhanced membrane permeability .

The primary mechanism of action for this compound involves the inhibition of the STAT3 pathway, which plays a crucial role in tumor cell proliferation and survival. By inhibiting this pathway, the compound can potentially reduce tumor growth and metastasis .

Synthesis and Derivatives

The synthesis of this compound involves several steps that utilize readily available starting materials. Recent advancements in synthetic methodologies have allowed for more efficient production of azetidine derivatives, expanding their utility in drug development .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Reaction of 1-azabicyclo[1.1.0]butane with acylating agents | High |

| Step 2 | Hydrolysis under standard conditions | Quantitative |

The ability to modify the azetidine core through various chemical reactions allows researchers to tailor compounds for specific biological targets, enhancing their therapeutic potential.

Case Studies

In a recent study focusing on azetidine derivatives, researchers observed that specific modifications significantly impacted both potency and selectivity against cancer cell lines. For instance, the introduction of electron-withdrawing groups improved the inhibitory effects on STAT3 activity while maintaining low toxicity towards normal cells .

Future Directions

Ongoing research aims to explore further modifications of the azetidine scaffold to enhance biological activity and specificity for targeted therapies. The potential applications extend beyond oncology into areas such as neuroscience and infectious diseases, where azetidines could serve as valuable therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit antimicrobial properties. Studies have shown that 1-(3-Fluoro-4-methylbenzoyl)azetidine-3-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential use in treating inflammatory diseases.

Analgesic Properties : Preliminary studies have indicated that the compound may also have analgesic effects. Animal models have shown a significant decrease in pain response when administered this compound, suggesting its potential for pain management therapies.

Agrochemical Applications

Pesticide Development : The unique structure of this compound allows for modifications that enhance its efficacy as a pesticide. Research has indicated that derivatives can effectively target specific pests while minimizing environmental impact.

Herbicide Potential : Ongoing studies are exploring the herbicidal properties of this compound. Initial results show promise in inhibiting weed growth without harming crops, making it valuable for sustainable agricultural practices.

Material Science Applications

Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with desirable mechanical properties. These polymers have potential applications in coatings and adhesives due to their enhanced durability and resistance to environmental degradation.

Nanomaterials Development : Research into nanocomposites incorporating this compound has shown improved thermal stability and mechanical strength, paving the way for innovative materials in electronics and construction.

Case Studies

-

Antimicrobial Study :

- Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Methodology : Disc diffusion method was employed.

- Findings : The compound exhibited significant zones of inhibition compared to control groups, indicating strong antimicrobial activity.

-

Inflammation Modulation :

- Objective : Assess the anti-inflammatory effects on LPS-stimulated macrophages.

- Methodology : Cytokine levels were measured using ELISA.

- Findings : Treatment with the compound resulted in a marked decrease in TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases.

-

Pesticide Efficacy Test :

- Objective : Test effectiveness against common agricultural pests.

- Methodology : Field trials were conducted comparing treated vs. untreated plots.

- Findings : Treated plots showed a significant reduction in pest populations without adverse effects on beneficial insects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (Cl, CF3) : Enhance binding affinity to targets like S1P receptors but may reduce synthetic yields due to steric hindrance (e.g., 45% yield in ).

- Oxadiazole Moieties : Improve metabolic stability and receptor engagement, as seen in compound 28f .

- Salt Forms : Hemifumarate salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability.

Pharmacological and Functional Comparisons

S1P Receptor Modulation

Physicochemical Properties

- Lipophilicity : Fluorine and methyl groups in the target compound likely increase logP compared to unsubstituted analogs, improving membrane permeability.

- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, aiding solubility and target interactions.

Preparation Methods

Hydrolysis of N-Benzyl-3-cyanoazetidine Intermediates

- N-Benzyl-3-cyanoazetidine is reacted with methanol in the presence of a strong acid (e.g., concentrated sulfuric acid) at elevated temperatures (50–100°C) to form the methyl ester intermediate.

- This intermediate is then hydrolyzed with hot water to yield N-benzyl azetidine-3-carboxylic acid.

- Subsequent removal of the benzyl protecting group (e.g., hydrogenolysis) affords azetidine-3-carboxylic acid.

- This method achieves high yields (up to 80%) and allows for isolation of crystalline products.

Mesylate Formation and Cyanide Substitution

- Starting from 1-benzylazetidin-3-ol, mesylation with methane sulfonyl chloride and triethylamine in dichloromethane yields the mesylate intermediate.

- Nucleophilic substitution with sodium cyanide in a water/DMF mixture at 60°C converts the mesylate to 1-benzyl-3-cyanoazetidine.

- Hydrolysis of the nitrile group under basic conditions (e.g., reflux with barium hydroxide) produces the corresponding carboxylic acid derivative.

Strain-Release Synthesis Using 1-Azabicyclo[1.1.0]butane (ABB)

- ABB is generated in situ from hydrobromide salts of allylamine treated with phenyllithium.

- ABB undergoes nucleophilic ring-opening with electrophiles such as chloroformates or sulfonyl chlorides to form protected 3-haloazetidines.

- These intermediates can be further functionalized to obtain azetidine-3-carboxylic acid derivatives, enabling rapid, gram-scale synthesis.

Representative Preparation Procedure (Summary)

Key Research Findings and Advantages

- Use of fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) facilitates selective cleavage of protecting groups and clean reaction profiles.

- The strain-release approach via ABB allows rapid access to diverse azetidine derivatives, enabling modular synthesis of substituted azetidines including those with fluorinated aromatic substituents.

- Hydrolysis and acylation steps proceed under relatively mild conditions, preserving the integrity of the azetidine ring and minimizing side reactions.

- The described methods provide scalable and high-yielding routes suitable for medicinal chemistry applications and combinatorial library synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.